

1,2,3,4-Tetrachlorobenzene CAS number and structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1,2,3,4-Tetrachlorobenzene

Cat. No.: B7770030

[Get Quote](#)

An In-Depth Technical Guide to **1,2,3,4-Tetrachlorobenzene** (CAS: 634-66-2)

Executive Summary

1,2,3,4-Tetrachlorobenzene is a chlorinated aromatic hydrocarbon of significant interest in environmental science and chemical synthesis. As one of three possible isomers of tetrachlorobenzene, its specific substitution pattern dictates its unique chemical, physical, and toxicological properties. Historically, it has served as a key intermediate in the manufacturing of various agrochemicals, including fungicides and herbicides.^[1] Today, its primary role has shifted towards being a critical reference standard in analytical laboratories for monitoring environmental contamination and studying the degradation pathways of more complex chlorinated compounds.^{[2][3]} This guide provides a comprehensive technical overview of its chemical identity, synthesis, analytical detection, environmental behavior, and safety protocols, intended for researchers and chemical industry professionals.

Chemical Identity and Structure

The unambiguous identification of a chemical compound is foundational to all scientific and regulatory activities. The primary identifier for **1,2,3,4-tetrachlorobenzene** is its Chemical Abstracts Service (CAS) Registry Number.

- CAS Number: 634-66-2^[4]
- IUPAC Name: **1,2,3,4-tetrachlorobenzene**^[5]

- Molecular Formula: C₆H₂Cl₄[\[4\]](#)[\[6\]](#)
- Molecular Weight: 215.89 g/mol [\[4\]](#)[\[6\]](#)
- Synonyms: vic-tetrachlorobenzene, Benzene, 1,2,3,4-tetrachloro-[\[5\]](#)[\[7\]](#)

The arrangement of four chlorine atoms on adjacent carbons of the benzene ring is the defining structural feature of this isomer.

Caption: 2D Structure of **1,2,3,4-Tetrachlorobenzene**.

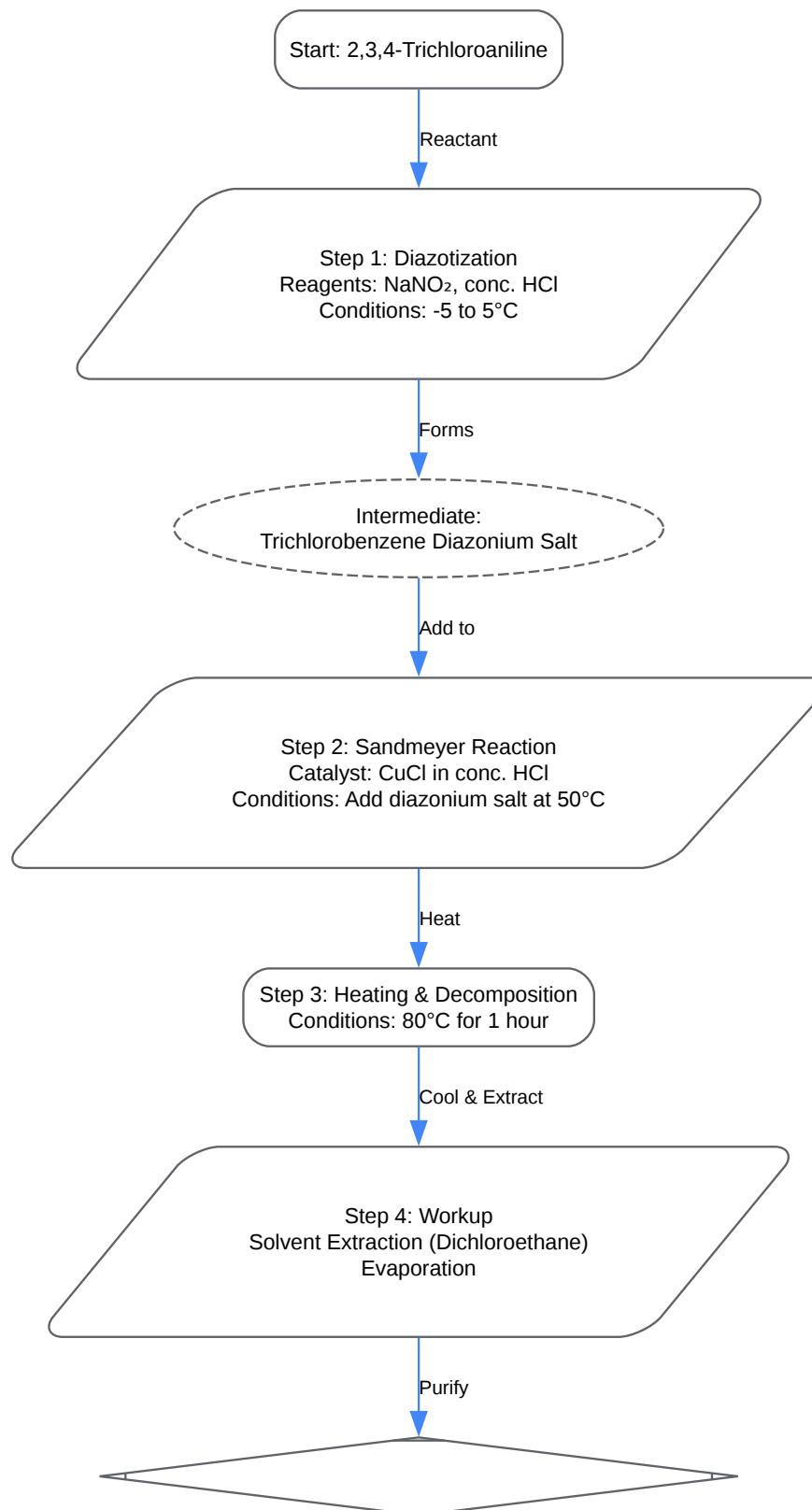
Physicochemical Properties

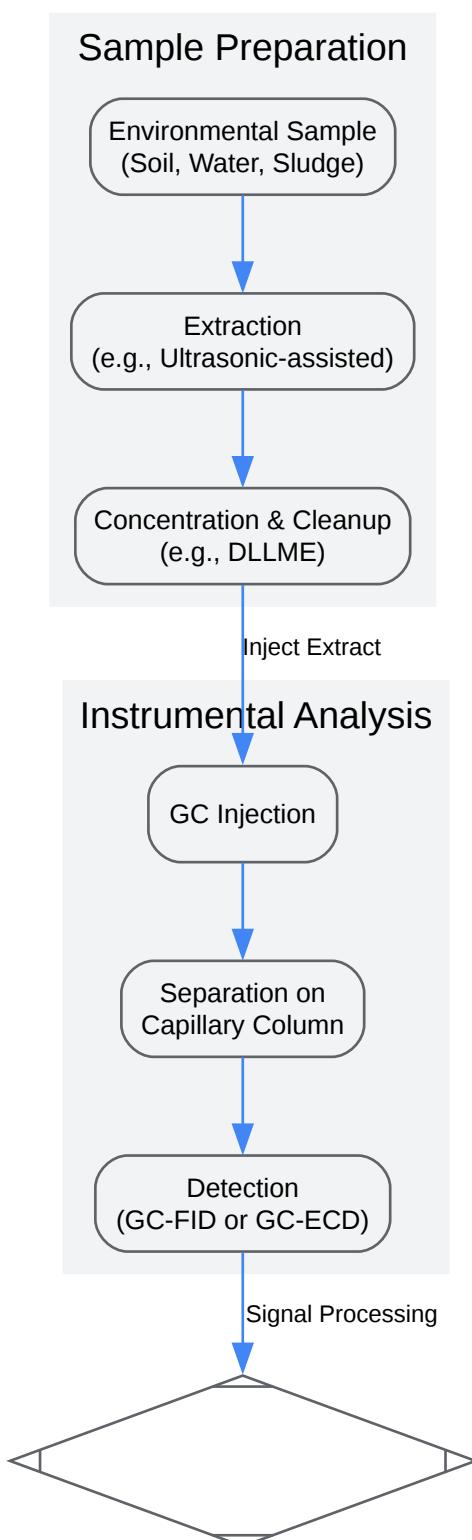
The environmental fate, biological activity, and appropriate handling procedures for **1,2,3,4-tetrachlorobenzene** are directly influenced by its physicochemical properties. As a solid at room temperature, its low volatility and poor water solubility are key characteristics.[\[1\]](#)

Property	Value	Source(s)
Physical Form	White to almost white crystalline solid/powder	[1] [8]
Melting Point	45-47 °C	[8] [9]
Boiling Point	254 °C at 761 mmHg	[7] [9]
Water Solubility	Low	[1]
Octanol/Water Partition Coeff. (Log P)	4.41	[7]
Henry's Law Constant	6.9 x 10 ⁻⁴ atm-m ³ /mol at 25 °C	[5]
Density	1.858 g/mL	[7]

The high Log P value indicates a strong tendency to partition from aqueous phases into organic media, such as lipids in organisms and organic matter in soil, leading to significant bioaccumulation potential and strong soil adsorption.[\[1\]](#)[\[5\]](#)

Synthesis and Manufacturing


While not produced in large commercial quantities today, specific synthesis routes are well-documented, primarily for creating analytical standards or for mechanistic studies. The choice of synthesis pathway is dictated by the desired isomer purity, as direct chlorination of benzene often yields a mixture of isomers that are difficult to separate.[\[10\]](#)


Isomer-Specific Synthesis: Sandmeyer Reaction

A reliable method for producing **1,2,3,4-tetrachlorobenzene** with high purity involves a Sandmeyer reaction starting from 2,3,4-trichloroaniline.[\[4\]](#) This multi-step process offers precise control over the final substitution pattern, which is critical for avoiding contamination with other tetrachlorobenzene isomers.

Protocol:

- **Diazotization:** 2,3,4-trichloroaniline is dissolved in concentrated hydrochloric acid and cooled to between -5 and 5°C. An aqueous solution of sodium nitrite is added slowly to form the corresponding diazonium salt. The low temperature is crucial to prevent the premature decomposition of the unstable diazonium intermediate.
- **Sandmeyer Reaction:** In a separate vessel, a solution of cuprous chloride in concentrated hydrochloric acid is prepared and heated. The previously prepared diazonium salt solution is then added to this catalyst mixture.
- **Decomposition & Product Formation:** The mixture is heated to 80°C for one hour to drive the replacement of the diazonium group with a chlorine atom, yielding **1,2,3,4-tetrachlorobenzene**.
- **Extraction & Purification:** After cooling, the product is extracted from the aqueous mixture using an organic solvent like dichloroethane. The solvent is then evaporated to yield the final product.[\[4\]](#)

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. Fact sheet: 1,2,3,4-tetrachlorobenzene — Guidance and Orientation for the Selection of Technologies — Contaminated sites — Pollution and waste management — Environment and natural resources — Canada.ca [gost.tpsgc-pwgsc.gc.ca]
- 2. 1,2,3,4-Tetrachlorobenzene 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. isotope.com [isotope.com]
- 4. 1,2,3,4-Tetrachlorobenzene synthesis - chemicalbook [chemicalbook.com]
- 5. 1,2,3,4-Tetrachlorobenzene | C6H2Cl4 | CID 12463 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. 1,2,3,4-tetrachlorobenzene [stenutz.eu]
- 8. 1,2,3,4-Tetrachlorobenzene | 634-66-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. scientificlabs.ie [scientificlabs.ie]
- 10. US3557227A - Method of producing 1,2,4,5-tetrachlorobenzene - Google Patents [patents.google.com]
- To cite this document: BenchChem. [1,2,3,4-Tetrachlorobenzene CAS number and structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b7770030#1-2-3-4-tetrachlorobenzene-cas-number-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com